molecular formula C18H16N2O2 B15013959 ethyl (2E)-2-(anthracen-9-ylmethylidene)hydrazinecarboxylate

ethyl (2E)-2-(anthracen-9-ylmethylidene)hydrazinecarboxylate

Cat. No.: B15013959
M. Wt: 292.3 g/mol
InChI Key: NASQYOGJMQCDLT-XDHOZWIPSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from anthracene, a solid polycyclic aromatic hydrocarbon of formula C14H10, and ethoxycarbohydrazide, a derivative of hydrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and ethoxycarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This property is leveraged in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The compound’s interactions with biological macromolecules are mediated through hydrogen bonding and π-π interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

ethyl N-[(E)-anthracen-9-ylmethylideneamino]carbamate

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)20-19-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,2H2,1H3,(H,20,21)/b19-12+

InChI Key

NASQYOGJMQCDLT-XDHOZWIPSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

CCOC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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